molecular formula C7H10N2 B078465 3,5-Dimethylpyridin-4-amine CAS No. 43078-60-0

3,5-Dimethylpyridin-4-amine

Cat. No. B078465
CAS RN: 43078-60-0
M. Wt: 122.17 g/mol
InChI Key: QFLLABOTLITCPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-Dimethylpyridin-4-amine involves several steps, including oxidation, amination, and sometimes Hofmann degradation, starting from 3,5-dimethylpyridine. This process has been optimized to achieve high yields under mild reaction conditions, which are efficient and straightforward for laboratory preparation (Xu Shichao, 2012).

Molecular Structure Analysis

The molecular structure of 3,5-Dimethylpyridin-4-amine is characterized by the presence of dimethyl groups that influence its electronic configuration and reactivity. Detailed studies using techniques like Density Functional Theory (DFT) have been conducted to understand the bond lengths, angles, and vibrational frequencies, which are crucial for predicting its behavior in chemical reactions (Aysha Fatima et al., 2021).

Chemical Reactions and Properties

3,5-Dimethylpyridin-4-amine undergoes various chemical reactions, including amination and coupling reactions. Its reactivity is influenced by the dimethyl groups, which can affect the compound's nucleophilicity and electrophilicity. Specific reactions have been explored, such as the synthesis of pyridinium chloride from lutidines and the transformation of pyridine derivatives through oxidative amination (G. J. Palenik et al., 1990).

Physical Properties Analysis

The physical properties of 3,5-Dimethylpyridin-4-amine, such as solubility, melting point, and boiling point, are crucial for its application in chemical syntheses and industrial processes. These properties are determined by its molecular structure and the presence of functional groups that can interact with solvents and other compounds.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are influenced by the dimethylpyridin-4-amine structure. Studies have shown that substitutions at the pyridine ring, such as N-phenyl substitutions, can significantly affect the compound's fluorescence and photochemical behavior, showcasing its potential in various chemical and analytical applications (Jye‐Shane Yang et al., 2002).

Scientific Research Applications

  • Synthesis of 3,5-Diaminopyridine and Related Compounds : A study by Xu Shichao (2012) described a new synthetic route to 3,5-diaminopyridine from 3,5-dimethylpyridine, which could be significant for creating various chemical intermediates (Xu Shichao, 2012).

  • Catalysis in Chemical Reactions : N,N-Dimethylpyridin-4-amine was successfully used as a catalyst for cyanoethoxycarbonylation of aldehydes by Khan et al. (2010), indicating its potential in enhancing chemical reactions (Noor-ul H. Khan et al., 2010).

  • Study of Hydrogen Bonded Complexes : Awad and Habeeb (1996) investigated the infrared spectra and molecular orbital studies of complexes involving 3,5-dimethylpyridine, contributing to our understanding of hydrogen bonding in chemistry (M. Awad & M. M. Habeeb, 1996).

  • Development of New Chemical Compounds : Research by Wrackmeyer et al. (2007) involved the creation of new chemical structures using 3,5-dimethylpyridine, highlighting its utility in the synthesis of novel compounds (B. Wrackmeyer et al., 2007).

  • Catalysis in Enantioselective Reactions : Melchiorre and Jørgensen (2003) used chiral amines, including 3,5-dimethylpyridin-4-amine derivatives, as catalysts for enantioselective Michael addition of aldehydes to vinyl ketones, an important reaction in organic synthesis (P. Melchiorre & K. A. Jørgensen, 2003).

  • Complex Formation with Lanthanide Iodides : Ramakrishnan and Soundararajan (1977) studied the complexes of 2,6-dimethylpyridine 1-oxide with lanthanide iodides, indicating potential applications in materials science (L. Ramakrishnan & S. Soundararajan, 1977).

  • Investigation of Proton Transfer Mechanisms : Majerz and Gutmann (2011) examined the structure of complexes involving 3,5-dimethylpyridine to discuss proton transfer mechanisms, contributing to the understanding of chemical bonding (I. Majerz & M. Gutmann, 2011).

  • Thermodynamics Studies : González et al. (2008) explored the thermodynamics of mixtures containing 3,5-dimethylpyridine, providing insights into the behavior of such compounds in various conditions (J. González et al., 2008).

  • Neurotoxicity Research : Anthony et al. (1983) studied the neurotoxicity of 3,4-dimethyl-2,5-hexanedione and its interaction with model amines including 3,5-dimethylpyridine derivatives, relevant for toxicology studies (D. Anthony et al., 1983).

  • Synthesis of Novel Chemical Complexes : Várhelyi et al. (2015) synthesized and characterized novel [Fe(methylisopropylglyoximato)2(amine)2] mixed chelates using 3,5-dimethylpyridine, pointing to its use in creating complex metal-organic structures (C. Várhelyi et al., 2015).

Safety And Hazards

DMAP may be harmful if inhaled, and it causes respiratory tract irritation. It may be fatal if absorbed through skin and causes skin irritation. It is also toxic if swallowed .

Future Directions

DMAP-based ionic liquids have shown promise as green alternatives to traditional solvents in organic synthesis . They have been used as catalysts in various reactions, and their use is expected to increase in the future .

properties

IUPAC Name

3,5-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLLABOTLITCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481699
Record name 3,5-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylpyridin-4-amine

CAS RN

43078-60-0
Record name 3,5-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylpyridin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JS Cisar, C Pietsch, LG DeRatt, E Jacoby… - Journal of Medicinal …, 2022 - ACS Publications
Acute myelogenous leukemia (AML), a disease of the blood and bone marrow, is characterized by the inability of myeloblasts to differentiate into mature cell types. Dihydroorotate …
Number of citations: 2 pubs.acs.org

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